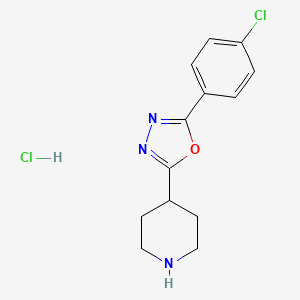![molecular formula C27H21N3O3S2 B2702876 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 684231-80-9](/img/structure/B2702876.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide: is a complex organic molecule characterized by its multi-ring structure, containing isoquinoline, benzamide, sulfonyl, and thiazole groups. Each component of the molecule brings unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Wirkmechanismus
Target of action
Compounds with a thiazole ring, like “N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide”, are often found in biologically active molecules . They can target a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of action
The mode of action of “N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide” would depend on its specific targets. For example, if it targets COX enzymes like some NSAIDs, it would suppress the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical pathways
The affected pathways would also depend on the specific targets of “N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide”. If it targets COX enzymes, it would affect the arachidonic acid pathway .
Pharmacokinetics
The ADME properties of “N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide” are currently unknown. Similar compounds with a thiazole ring are often slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of “N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide” would depend on its specific targets and mode of action. For example, if it has anti-inflammatory activity, it might reduce inflammation by suppressing the production of pro-inflammatory cytokines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of 3,4-dihydroisoquinoline: : Starting from isoquinoline derivatives, reduction reactions can be employed to form the 3,4-dihydroisoquinoline structure.
Sulfonation: : The addition of a sulfonyl group to the dihydroisoquinoline can be achieved through sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.
Thiazole Synthesis: : Naphtho[2,1-d]thiazole can be synthesized from appropriate thiazole and naphthyl precursors under cyclization conditions.
Coupling Reactions: : The final assembly of the compound involves coupling the sulfonyl dihydroisoquinoline and naphtho[2,1-d]thiazole derivatives using amide bond formation techniques.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would involve optimizing reaction conditions for high yield and purity. Flow chemistry techniques and catalysis may be employed to ensure efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfinyl group under controlled conditions.
Substitution: : Substitution reactions can occur at the aromatic rings, with potential for halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents such as bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
The major products depend on the reaction conditions and the specific substituents introduced. Oxidation typically yields quinoline derivatives, while reduction targets the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a crucial intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology
Studies have explored its role in modulating biological pathways, including its potential as an enzyme inhibitor due to its sulfonyl and benzamide functionalities.
Medicine
It exhibits potential pharmacological activities, such as anticancer and antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, it finds use in the synthesis of specialized polymers and materials due to its robust chemical structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-benzamidobenzyl)sulfonamide
2-(1H-indol-3-yl)sulfonyl-N-phenylbenzamide
Benzene-1-sulfonamide
Uniqueness
Compared to these compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide exhibits a unique combination of structural elements that enhance its chemical reactivity and biological activity. Its multi-ring structure and the presence of both sulfonyl and thiazole groups set it apart in terms of versatility and functionality.
There you have it: a deep dive into this fascinating compound! Hope you found that engaging.
Eigenschaften
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c31-26(29-27-28-24-14-11-19-6-3-4-8-23(19)25(24)34-27)20-9-12-22(13-10-20)35(32,33)30-16-15-18-5-1-2-7-21(18)17-30/h1-14H,15-17H2,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSUSSUFVZCZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2702793.png)

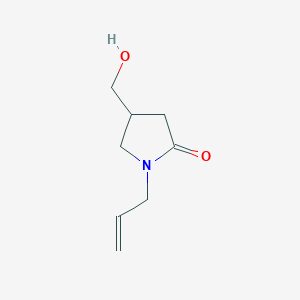
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2702796.png)
![2,2-Difluorospiro[3.3]heptan-6-ol](/img/structure/B2702797.png)
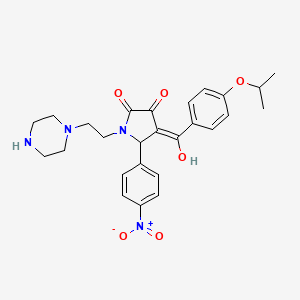
![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)
![6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2702803.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)
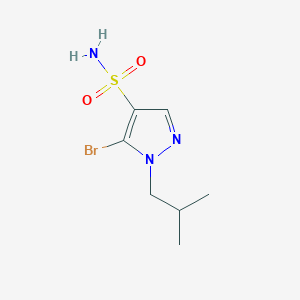
![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2702808.png)
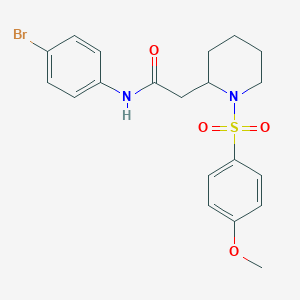
![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)
